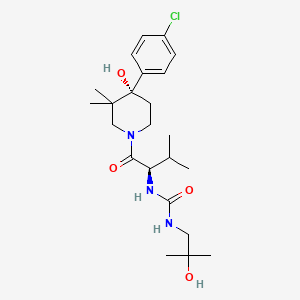

BMS-817399

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1202400-18-7 |

|---|---|

Fórmula molecular |

C23H36ClN3O4 |

Peso molecular |

454.0 g/mol |

Nombre IUPAC |

1-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-(2-hydroxy-2-methylpropyl)urea |

InChI |

InChI=1S/C23H36ClN3O4/c1-15(2)18(26-20(29)25-13-22(5,6)30)19(28)27-12-11-23(31,21(3,4)14-27)16-7-9-17(24)10-8-16/h7-10,15,18,30-31H,11-14H2,1-6H3,(H2,25,26,29)/t18-,23+/m1/s1 |

Clave InChI |

GTDPZONCGOCXOD-JPYJTQIMSA-N |

SMILES isomérico |

CC(C)[C@H](C(=O)N1CC[C@@](C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)NCC(C)(C)O |

SMILES canónico |

CC(C)C(C(=O)N1CCC(C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)NCC(C)(C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BMS-817399; BMS 817399; BMS817399; |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Development of BMS-817399: A CCR1 Antagonist for Rheumatoid Arthritis

An In-depth Technical Guide

Abstract

BMS-817399 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), a key mediator in the inflammatory cascade associated with rheumatoid arthritis (RA). Developed by Bristol Myers Squibb, this orally bioavailable small molecule emerged from a dedicated discovery program aimed at identifying high-affinity, functionally potent urea-based antagonists. Preclinical studies demonstrated promising in vitro and in vivo activity, leading to its progression into clinical trials. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacological properties, the experimental protocols utilized in its characterization, and its journey through preclinical and clinical evaluation.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. Chemokine receptors, particularly CCR1, play a pivotal role in the recruitment of inflammatory cells to the synovium. Antagonizing CCR1 has therefore been a key therapeutic strategy for the treatment of RA. This guide focuses on this compound, a compound that showed significant promise in this area.

Discovery History and Lead Optimization

The discovery of this compound was the culmination of a structure-activity relationship (SAR) study on a series of urea-based CCR1 antagonists.[1] The lead optimization process focused on enhancing potency, selectivity, and pharmacokinetic properties while mitigating off-target effects, such as pregnane X receptor (PXR) transactivation.[1][2]

Synthesis

The synthesis of this compound and its analogs involved a multi-step process, which is detailed in the primary publication by Santella et al. in the Journal of Medicinal Chemistry.[1]

Pharmacological Profile

Mechanism of Action

This compound is a potent, selective, and orally bioavailable CCR1 antagonist.[3] It exerts its effect by binding to the CCR1 receptor and inhibiting the chemotaxis of inflammatory cells in response to CCR1 ligands like MIP-1α (CCL3).[3]

In Vitro Activity

The in vitro potency of this compound was determined through CCR1 binding and chemotaxis inhibition assays. The compound exhibited a CCR1 binding affinity (IC50) of 1 nM and potently inhibited chemotaxis with an IC50 of 6 nM.[3] Further studies showed inhibition of chemotaxis induced by other CCR1 ligands as well.[4]

Table 1: In Vitro Activity of this compound [3][4]

| Assay | Ligand | Cell Line | IC50 (nM) |

| CCR1 Binding | MIP-1α (CCL3) | THP-1 | 1 |

| Chemotaxis Inhibition | MIP-1α (CCL3) | THP-1 | 6 |

| Chemotaxis Inhibition | LKN-1 | THP-1 | 16.2 |

| Chemotaxis Inhibition | Other CCR1 Ligands | THP-1 | Potent Inhibition |

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in several preclinical species to evaluate the oral bioavailability and other key parameters of this compound.

Table 2: Preclinical Pharmacokinetic Parameters of this compound [4]

| Species | Dose (mg/kg) | Route | Bioavailability (%F) |

| Mouse | 10 | p.o. | 65 |

| Rat | 10 | p.o. | 47 |

| Dog | 1 | p.o. | 100 |

| Cynomolgus Monkey | 1 | p.o. | 88 |

Clinical Development

This compound advanced into clinical development for the treatment of moderate to severe rheumatoid arthritis.

Phase II Clinical Trial

A Phase II, multicenter, randomized, double-blind, placebo-controlled study (NCT01404585) was conducted to assess the efficacy, safety, tolerability, and pharmacokinetics of this compound in adults with active, moderate to severe RA who had an inadequate response to methotrexate.[5] The study was completed in February 2013.[5] Despite promising preclinical data, the trial did not meet its primary endpoints, and the development of this compound for rheumatoid arthritis was subsequently discontinued.[6]

Physicochemical Properties

Subsequent research focused on the physicochemical characteristics of this compound. It was found to exist as a monohydrate (Form 1) which is physically unstable under varying humidity and temperature.[7][8] A more stable anhydrous form (Form 2) was later identified.[7]

Experimental Protocols

CCR1 Radioligand Binding Assay

A detailed protocol for a typical CCR1 radioligand binding assay is as follows:

-

Membrane Preparation: Membranes are prepared from a cell line expressing the CCR1 receptor (e.g., THP-1 cells).[9]

-

Incubation: The membranes are incubated with a radiolabeled CCR1 ligand (e.g., [125I]-MIP-1α) and varying concentrations of the test compound (this compound).[9]

-

Filtration: The incubation mixture is filtered through a glass fiber filter to separate the bound from the free radioligand.[9]

-

Counting: The radioactivity retained on the filter is measured using a scintillation counter.[9]

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding data.[9]

THP-1 Chemotaxis Assay

The protocol for the THP-1 chemotaxis assay is outlined below:

-

Cell Preparation: Human monocytic THP-1 cells, which endogenously express CCR1, are used.[10][11]

-

Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, with the lower chamber containing a chemoattractant (e.g., MIP-1α) and the upper chamber containing the THP-1 cells pre-incubated with different concentrations of this compound.[10][12]

-

Incubation: The plate is incubated to allow cell migration towards the chemoattractant.[10]

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.[11]

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the cell migration, is calculated.[10]

Signaling Pathways and Experimental Workflows

Conclusion

This compound was a potent and selective CCR1 antagonist that demonstrated significant promise in preclinical studies for the treatment of rheumatoid arthritis. Its discovery and development highlight a rational, structure-based approach to drug design. Although the Phase II clinical trial did not demonstrate the expected efficacy, the research contributed valuable insights into the role of CCR1 in inflammatory diseases and the challenges of translating preclinical findings to clinical success. The detailed characterization of its physicochemical properties also provides important information for formulation and drug delivery studies.

References

- 1. Discovery of the CCR1 antagonist, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. corning.com [corning.com]

- 12. static.igem.org [static.igem.org]

Pharmacological Profile of BMS-817399: A CCR1 Antagonist for Rheumatoid Arthritis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BMS-817399 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 1 (CCR1). Developed by Bristol Myers Squibb, this compound has been investigated for its therapeutic potential in the treatment of rheumatoid arthritis (RA), an autoimmune disease characterized by chronic inflammation and joint destruction. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its in vitro activity, the underlying CCR1 signaling pathways, and its evaluation in preclinical and clinical settings.

Introduction to CCR1 and Its Role in Rheumatoid Arthritis

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, and T cells. It plays a crucial role in mediating the migration of these cells to sites of inflammation in response to binding its chemokine ligands, most notably MIP-1α (macrophage inflammatory protein-1 alpha, also known as CCL3) and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted, also known as CCL5).

In the pathophysiology of rheumatoid arthritis, the synovium of the joints becomes heavily infiltrated by inflammatory cells. CCR1 and its ligands are found to be upregulated in the synovial tissue and fluid of RA patients, contributing to the recruitment and activation of leukocytes that perpetuate the inflammatory cascade and lead to cartilage and bone erosion. Therefore, antagonism of CCR1 represents a rational therapeutic strategy to mitigate the inflammatory processes in RA.

In Vitro Pharmacological Profile of this compound

This compound has demonstrated high affinity and functional antagonism at the human CCR1 receptor in a variety of in vitro assays.

Quantitative In Vitro Activity

The key in vitro pharmacological parameters of this compound are summarized in the table below.

| Assay Type | Parameter | Value (nM) | Ligand(s) Used | Cell Line/System | Reference(s) |

| Radioligand Binding Assay | IC50 | 1 | [125I]-MIP-1α | THP-1 cells | [1] |

| Chemotaxis Assay | IC50 | 6 | MIP-1α (CCL3) | Human monocytes | [1] |

Experimental Protocols

Objective: To determine the binding affinity of this compound to the human CCR1 receptor.

Methodology:

-

Cell Culture: Human monocytic THP-1 cells, which endogenously express CCR1, are cultured under standard conditions.

-

Membrane Preparation: Cell membranes are prepared from THP-1 cells by homogenization and centrifugation to isolate the membrane fraction containing the CCR1 receptors.

-

Binding Reaction: A competitive binding assay is performed in a 96-well plate format. Constant concentrations of cell membranes and the radioligand, [125I]-MIP-1α, are incubated with increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [125I]-MIP-1α (IC50) is calculated by non-linear regression analysis of the competition binding curve.

Objective: To evaluate the functional antagonist activity of this compound by measuring its ability to inhibit chemokine-induced migration of human monocytes.

Methodology:

-

Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard density gradient centrifugation and cell separation techniques.

-

Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used. The lower chamber is filled with media containing a chemoattractant, such as recombinant human MIP-1α (CCL3), at a concentration that induces maximal cell migration.

-

Treatment: Isolated monocytes are pre-incubated with various concentrations of this compound or vehicle control.

-

Cell Migration: The treated monocytes are placed in the upper chamber of the chemotaxis plate and allowed to migrate through the porous membrane towards the chemoattractant in the lower chamber over a defined period.

-

Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a microscope, flow cytometry, or by using a fluorescent dye to label the cells and measuring the fluorescence intensity.

-

Data Analysis: The concentration of this compound that inhibits 50% of the MIP-1α-induced monocyte migration (IC50) is determined by analyzing the dose-response curve.

Mechanism of Action: CCR1 Signaling Pathway

This compound acts as a competitive antagonist at the CCR1 receptor, preventing the binding of its natural chemokine ligands. This blockade inhibits the downstream signaling cascades that are normally initiated upon receptor activation.

Upon ligand binding, CCR1, a Gαi-coupled receptor, undergoes a conformational change, leading to the dissociation of the G protein subunits (Gαi and Gβγ). This initiates a cascade of intracellular events, including:

-

Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

-

Activation of phospholipase C (PLC), resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).

-

IP3-mediated release of intracellular calcium (Ca2+) stores.

-

Activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.

These signaling events ultimately lead to cellular responses such as chemotaxis, adhesion, and the production of pro-inflammatory mediators. By blocking the initial ligand-binding step, this compound effectively prevents these downstream cellular responses.

Preclinical In Vivo Evaluation

While specific preclinical data for this compound in animal models of rheumatoid arthritis are not extensively published in the public domain, the standard approach for evaluating such a compound would involve the use of well-established rodent models of the disease.

Common Animal Models for Rheumatoid Arthritis

-

Collagen-Induced Arthritis (CIA): This is a widely used autoimmune model where arthritis is induced in susceptible strains of mice or rats by immunization with type II collagen. This model shares many immunological and pathological features with human RA, including synovitis, pannus formation, and erosion of cartilage and bone.

-

Adjuvant-Induced Arthritis (AIA): This model is induced in rats by immunization with an adjuvant, typically containing heat-killed Mycobacterium tuberculosis. It results in a severe, polyarticular inflammation that is T-cell dependent.

Hypothetical Experimental Workflow for Preclinical Efficacy Testing

Clinical Development

This compound advanced into clinical development for the treatment of moderate to severe rheumatoid arthritis.

Phase 2 Clinical Trial (NCT01404585)

A Phase 2, multicenter, randomized, double-blind, placebo-controlled study was conducted to assess the efficacy, safety, tolerability, and pharmacokinetics of this compound in adults with active, moderate to severe rheumatoid arthritis who had an inadequate response to methotrexate.

While the trial has been completed, detailed results demonstrating statistically significant efficacy of this compound compared to placebo have not been made widely available in peer-reviewed publications, and some sources suggest the trial did not meet its primary efficacy endpoints.

Conclusion

This compound is a potent and selective CCR1 antagonist with a clear mechanism of action relevant to the pathophysiology of rheumatoid arthritis. Its in vitro profile demonstrates high affinity for the CCR1 receptor and effective inhibition of chemokine-driven cell migration. Despite a strong preclinical rationale, the clinical development of this compound for rheumatoid arthritis did not yield publicly disclosed positive efficacy results, a fate shared by several other CCR1 antagonists in various inflammatory diseases. This highlights the complexities of translating potent in vitro and preclinical activity into clinical efficacy for this therapeutic target. Further research may be needed to fully understand the role of CCR1 in chronic inflammatory conditions and to identify patient populations that may benefit from this therapeutic approach.

References

In Vitro and In Vivo Pharmacology of BMS-817399: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-817399 is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 1 (CCR1).[1] Developed for the treatment of rheumatoid arthritis, this compound targets the inflammatory cascade mediated by CCR1 and its ligands.[2] This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: CCR1 Antagonism

This compound exerts its therapeutic effect by inhibiting the signaling of CCR1, a key receptor in the inflammatory process. CCR1 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, and T-cells.[3] The binding of chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins.[4]

This initiates a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[4] These pathways are crucial for cell survival, proliferation, and, most importantly for the pathogenesis of rheumatoid arthritis, the migration of inflammatory cells to the site of inflammation.[4][5] By blocking the binding of these chemokines, this compound effectively inhibits the recruitment of immune cells to the joints, thereby reducing inflammation and tissue damage.[3]

In Vitro Studies

The in vitro activity of this compound has been characterized through a series of binding and functional assays to determine its potency and selectivity for the CCR1 receptor.

Quantitative In Vitro Data

| Assay Type | Parameter | Value (nM) |

| CCR1 Binding Affinity | IC50 | 1 |

| Chemotaxis Inhibition | IC50 | 6 |

Table 1: In Vitro Potency of this compound[6]

Experimental Protocols

CCR1 Radioligand Binding Assay:

The binding affinity of this compound to the CCR1 receptor was determined using a competitive radioligand binding assay. Membranes prepared from cells stably expressing human CCR1 were incubated with a radiolabeled CCR1 ligand (e.g., [125I]-CCL3) and varying concentrations of this compound. The reaction was allowed to reach equilibrium, after which the bound and free radioligand were separated by filtration. The radioactivity of the filters was then measured using a gamma counter. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated.[1]

Chemotaxis Assay:

The functional inhibitory activity of this compound was assessed using a chemotaxis assay. This assay measures the ability of the compound to block the migration of CCR1-expressing cells towards a chemoattractant. Typically, a multi-well chamber with a microporous membrane is used. The lower chamber contains a CCR1 ligand (e.g., CCL3), while the upper chamber contains a suspension of CCR1-expressing cells (e.g., human monocytic cell line THP-1) pre-incubated with different concentrations of this compound. After an incubation period, the number of cells that have migrated through the membrane to the lower chamber is quantified. The IC50 value represents the concentration of this compound that causes a 50% reduction in cell migration.[1]

In Vivo Studies

The in vivo efficacy of this compound has been evaluated in animal models of rheumatoid arthritis, which are crucial for understanding the therapeutic potential of the compound in a complex biological system.

Animal Models of Rheumatoid Arthritis

Commonly used animal models for evaluating anti-arthritic drugs include the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models in rodents, as well as models in non-human primates.[7][8][9] These models mimic key aspects of human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion.[10]

Collagen-Induced Arthritis (CIA) in Rats/Mice:

This is a widely used autoimmune model of rheumatoid arthritis. Arthritis is induced by immunization with type II collagen emulsified in Freund's adjuvant.[11] The development of arthritis is characterized by paw swelling, erythema, and joint destruction. The efficacy of a test compound is typically assessed by measuring the reduction in paw swelling and by histological analysis of the joints to evaluate inflammation, pannus formation, and bone erosion.[10][12]

Experimental Workflow for In Vivo Efficacy Studies

Clinical Development

This compound advanced into Phase II clinical trials for the treatment of moderate to severe rheumatoid arthritis. A multicenter, randomized, double-blind, placebo-controlled study (NCT01404585) was conducted to assess the efficacy, safety, tolerability, and pharmacokinetics of this compound in adult patients with an inadequate response to methotrexate.[2] However, the study did not meet its primary efficacy endpoints, and further development for this indication was discontinued.[13]

Signaling Pathway

The mechanism of action of this compound is centered on the blockade of the CCR1 signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention for a CCR1 antagonist.

Conclusion

This compound is a well-characterized, potent, and selective CCR1 antagonist that demonstrated clear in vitro activity and a sound mechanistic rationale for the treatment of rheumatoid arthritis. While the compound did not achieve clinical efficacy in Phase II trials for this indication, the preclinical data and the understanding of its interaction with the CCR1 signaling pathway provide valuable insights for the continued exploration of CCR1 as a therapeutic target in inflammatory and autoimmune diseases. The detailed experimental protocols and quantitative data summarized in this guide serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the CCR1 antagonist, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. Chemokines and chemokine receptors as promising targets in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Modeling human arthritic diseases in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exposure-Effect Relationships in Established Rat Adjuvant-Induced and Collagen-Induced Arthritis: A Translational Pharmacokinetic-Pharmacodynamic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Dynamic Models of Arthritis Progression in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolomic Analysis of the Urine from Rats with Collagen-Induced Arthritis with the Effective Part of Caulophyllum robustum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Quantitative Framework for Evaluating Drug Combination Treatment in Rat Collagen-Induced-Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]

- 13. Fluorophore-Labeled Pyrrolones Targeting the Intracellular Allosteric Binding Site of the Chemokine Receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]

Early-phase clinical trial data for BMS-817399

An In-depth Technical Guide on the Core Pre-clinical Data of BMS-817399

Executive Summary

This compound is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1), a key mediator in the inflammatory cascade of rheumatoid arthritis.[1][2] Early-phase clinical investigation in a proof-of-concept study (NCT01404585) for moderate to severe rheumatoid arthritis established its safety and tolerability, but the compound did not demonstrate the desired clinical efficacy. This technical guide focuses on the foundational pre-clinical data, presenting a detailed summary of the physicochemical characterization of this compound and its mechanism of action. The information herein is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the compound's fundamental properties.

Physicochemical Characterization

Pre-clinical studies of this compound identified and characterized two distinct solid-state forms: a monohydrate (Form 1) and an anhydrous form (Form 2). Understanding the properties of these forms is crucial for formulation and development.

Data Presentation

The quantitative data from the physicochemical analyses are summarized below.

Table 1: Comparison of this compound Forms

| Property | Form 1 (Monohydrate) | Form 2 (Anhydrous) |

| Description | A monohydrated crystalline form. | An anhydrous crystalline form.[3][4] |

| Stability | Physically unstable, with its crystal structure being sensitive to changes in relative humidity and temperature.[3][4][5] | Exhibits physical stability, even at elevated relative humidity.[3][4][5] |

| Hygroscopicity | Demonstrates variable water content depending on the relative humidity. A significant mass loss of approximately 3.9% occurs when the relative humidity is reduced from 20% to 10%. | Becomes hygroscopic at higher relative humidity but maintains its structural integrity. |

| Formation | This is the initial, as-synthesized form of the compound. | Can be produced by vacuum drying or by creating a slurry of Form 1 in specific organic solvents like ethanol, isopropanol, or acetonitrile. |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound.

X-ray Diffraction (XRD):

-

Objective: To elucidate the crystalline structure of the different forms of this compound.

-

Methodology: A powdered sample of this compound is exposed to a monochromatic X-ray beam. The diffraction pattern, which is the intensity of the scattered X-rays as a function of the scattering angle, is recorded. This pattern serves as a unique fingerprint for each crystalline form.

Differential Scanning Calorimetry (DSC):

-

Objective: To assess the thermal properties of this compound, including its melting point and heat of fusion.

-

Methodology: A small, precisely weighed sample is heated at a constant rate in a controlled environment. The difference in heat flow between the sample and a reference is measured. Thermal events like melting are identified as endothermic peaks in the resulting thermogram.

Thermogravimetric Analysis (TGA):

-

Objective: To measure changes in the mass of the sample as a function of temperature, which is indicative of its water content and thermal stability.

-

Methodology: The sample is heated at a controlled rate in a furnace with a controlled atmosphere. A microbalance continuously records the mass of the sample. Mass loss at specific temperatures corresponds to events such as the loss of water molecules in a hydrate.

Dynamic Vapor Sorption (DVS):

-

Objective: To quantify the extent and rate of water vapor sorption and desorption by the sample.

-

Methodology: A sample is subjected to varying levels of relative humidity at a constant temperature. The instrument's microbalance records the change in mass as the sample adsorbs or desorbs water vapor, providing insights into its hygroscopicity and stability.

Mechanism of Action and Signaling Pathway

This compound functions as a CCR1 antagonist.[1][2] In the context of rheumatoid arthritis, CCR1 is a G-protein coupled receptor found on the surface of various immune cells. The binding of chemokines like CCL3 and CCL5 to CCR1 triggers a signaling cascade that leads to the migration of these inflammatory cells into the joint synovium. This process is a major contributor to the chronic inflammation and joint degradation seen in the disease. By blocking this receptor, this compound inhibits the recruitment of these immune cells, thereby aiming to reduce inflammation. This compound has a binding affinity (IC50) of 1 nM and inhibits chemotaxis with an IC50 of 6 nM.[6][7]

Mandatory Visualization

Caption: CCR1 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for the Physicochemical Characterization of this compound.

References

- 1. Discovery of the CCR1 Antagonist, this compound, for the Treatment of Rheumatoid Arthritis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Discovery of the CCR1 antagonist, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Chemokines and chemokine receptors as promising targets in rheumatoid arthritis [frontiersin.org]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. Item - Characterization, Solubility, and Hygroscopicity of this compound - figshare - Figshare [figshare.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Role of C-C Chemokine Receptor 1 (CCR1) in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-C Chemokine Receptor 1 (CCR1), a G protein-coupled receptor (GPCR), plays a pivotal role in the orchestration of inflammatory responses. Primarily expressed on leukocytes, including monocytes, macrophages, neutrophils, and T cells, CCR1 and its ligands are integral to the recruitment of these cells to sites of inflammation. Dysregulation of the CCR1 signaling axis is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Consequently, CCR1 has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of the function of CCR1 in inflammatory diseases, details key experimental protocols for its investigation, and summarizes quantitative data on CCR1-targeted therapies.

Introduction to CCR1 and its Role in Inflammation

Chemokine receptors are crucial for guiding the migration of immune cells, a process known as chemotaxis.[1] CCR1 is activated by a variety of CC chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES), but also CCL2, CCL4, CCL7, CCL8, CCL9, CCL15, CCL16, and CCL23.[1][2][3][4] The binding of these ligands to CCR1 on immune cells initiates a signaling cascade that leads to cellular activation and directed migration towards the source of the chemokines, which are often upregulated at sites of inflammation.[2] This influx of leukocytes contributes to the tissue damage and clinical manifestations associated with various inflammatory disorders.

CCR1 in Rheumatoid Arthritis (RA)

In rheumatoid arthritis, a chronic autoimmune disease characterized by inflammation of the synovial joints, CCR1 is highly expressed on monocytes and macrophages within the inflamed synovial tissue.[5] The abundance of CCR1 ligands in the synovial fluid promotes the recruitment of these inflammatory cells, which in turn produce pro-inflammatory cytokines and enzymes that contribute to cartilage and bone destruction.

CCR1 in Multiple Sclerosis (MS)

Multiple sclerosis is an autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage.[6] CCR1 is expressed on immune cells that infiltrate the CNS, and its ligands are found at elevated levels in active MS lesions.[6] The recruitment of these CCR1-expressing cells across the blood-brain barrier is a critical step in the pathogenesis of MS. Animal models of MS, such as experimental autoimmune encephalomyelitis (EAE), have demonstrated that blockade of CCR1 can ameliorate disease severity.[7]

CCR1 in Other Inflammatory Diseases

The role of CCR1 extends to other inflammatory conditions, including inflammatory bowel disease (IBD), where it is involved in the recruitment of inflammatory cells to the gut mucosa. Evidence also suggests its involvement in psoriasis, transplant rejection, and certain types of cancer.

CCR1 Signaling Pathway

As a Gαi-coupled GPCR, ligand binding to CCR1 initiates a series of intracellular events.[8] This triggers a conformational change in the receptor, leading to the dissociation of the G protein subunits (Gαi and Gβγ).[9] The dissociated subunits then activate downstream effector molecules, culminating in the cellular responses of chemotaxis, adhesion, and activation.[2]

CCR1 as a Therapeutic Target

The central role of CCR1 in leukocyte recruitment has made it an attractive target for the development of small molecule antagonists. Several such compounds have been investigated in preclinical and clinical studies for various inflammatory diseases.

Quantitative Data on CCR1 Antagonists

The following table summarizes key quantitative data for several CCR1 antagonists that have been evaluated in clinical trials.

| Antagonist | Target Disease(s) | In Vitro Potency (IC50/Ki) | Clinical Trial Phase | Key Efficacy Findings | Reference(s) |

| BX-471 | Multiple Sclerosis | Ki = 1 nM (human CCR1)[10][11] | Phase II | Well-tolerated but failed to show therapeutic efficacy.[12] | [10][12][13] |

| CCX354-C | Rheumatoid Arthritis | Ki = 1.5 nM (human monocytes)[14] | Phase II | Showed evidence of clinical activity (ACR20 response of 56% vs 30% for placebo in a prespecified population).[2][5][15][16] | [2][5][15][16] |

| MLN3897 | Rheumatoid Arthritis | IC50 ~10 nM (inhibition of osteoclastogenesis)[4] | Phase IIa | No discernible activity in RA patients on methotrexate.[7][17][18] | [7][17][18] |

| CP-481,715 | Rheumatoid Arthritis | Kd = 9.2 nM; IC50 = 74 nM (displacement of 125I-CCL3)[19][20][21] | Phase II | Failed to show significant efficacy despite being well-tolerated.[22] | [19][20][22][23] |

ACR20: American College of Rheumatology 20% improvement criteria.

Key Experimental Protocols

Investigating the role of CCR1 requires a variety of in vitro and in vivo experimental models. This section provides detailed methodologies for key assays.

In Vitro Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the migration of cells towards a chemoattractant.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (5 µm pore size for monocytes).[3]

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA).

-

Recombinant human chemokines (e.g., CCL3, CCL5).

-

Cell suspension (e.g., primary human monocytes or a cell line expressing CCR1 like THP-1).

-

Calcein-AM fluorescent dye.

-

Fluorescence plate reader.

Protocol:

-

Prepare a stock solution of the chemoattractant in chemotaxis buffer. Create a serial dilution to determine the optimal concentration.

-

Add the chemoattractant dilutions or control buffer to the lower wells of the Boyden chamber.

-

Label the cells with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

-

Add the cell suspension to the upper chamber of the Boyden apparatus.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 1-4 hours.

-

After incubation, remove the upper chamber and wipe the upper side of the membrane to remove non-migrated cells.

-

Quantify the migrated cells on the lower side of the membrane by measuring the fluorescence using a plate reader.

-

Data can be analyzed by calculating the chemotactic index (fold increase in migration over control).[24][25]

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used animal model for rheumatoid arthritis.

Materials:

-

DBA/1 mice (male, 8-10 weeks old).

-

Bovine type II collagen.

-

Complete Freund's Adjuvant (CFA).

-

Incomplete Freund's Adjuvant (IFA).

-

Syringes and needles.

-

Calipers for paw measurement.

Protocol:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

-

Disease Monitoring: Beginning around day 21, monitor the mice daily for signs of arthritis. Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity).

-

Therapeutic Intervention: A CCR1 antagonist or vehicle control can be administered daily, starting either before the onset of disease (prophylactic) or after the appearance of clinical signs (therapeutic).

-

Data Analysis: The primary endpoints are the clinical arthritis score and paw thickness. Histological analysis of the joints can also be performed at the end of the study to assess inflammation, pannus formation, and bone erosion.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis.

Materials:

-

C57BL/6 mice (female, 8-12 weeks old).

-

MOG35-55 peptide (myelin oligodendrocyte glycoprotein).

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis toxin.

-

Syringes and needles.

Protocol:

-

Immunization (Day 0): Emulsify MOG35-55 peptide in CFA. Inject 200 µL of the emulsion subcutaneously over two sites on the flank of each mouse.

-

Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

-

Disease Monitoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10. Score the mice on a scale of 0-5 (0 = normal, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).[12]

-

Therapeutic Intervention: Administer the CCR1 antagonist or vehicle control daily, either prophylactically or therapeutically.

-

Data Analysis: The primary endpoint is the clinical EAE score. Histological analysis of the spinal cord can be performed to assess inflammation and demyelination.[16][19][26][27][28]

Conclusion

CCR1 is a well-validated target in the field of inflammatory diseases. Its role in mediating the recruitment of key inflammatory leukocytes to sites of tissue injury is undisputed. While the development of CCR1 antagonists has faced challenges in demonstrating robust clinical efficacy for some indications, the therapeutic potential remains significant. Further research into the nuances of CCR1 signaling, the development of more potent and selective antagonists, and the identification of patient populations most likely to respond to CCR1-targeted therapies are crucial next steps. The experimental protocols and data presented in this guide provide a foundation for researchers to continue to explore the multifaceted role of CCR1 in inflammation and to advance the development of novel therapeutics.

References

- 1. karger.com [karger.com]

- 2. What are CCR1 agonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Evidence of the Important Roles of CCR1 and CCR3 and Their Endogenous Ligands CCL2/7/8 in Hypersensitivity Based on a Murine Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemokine receptor CCR1 antagonist CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inflammatory Role of CCR1 in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. CCR1 Activation Promotes Neuroinflammation Through CCR1/TPR1/ERK1/2 Signaling Pathway After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetic and pharmacodynamic evaluation of the novel CCR1 antagonist CCX354 in healthy human subjects: implications for selection of clinical dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Portico [access.portico.org]

- 18. ibidi.com [ibidi.com]

- 19. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ibidi.com [ibidi.com]

- 25. sartorius.com.cn [sartorius.com.cn]

- 26. researchgate.net [researchgate.net]

- 27. jpp.krakow.pl [jpp.krakow.pl]

- 28. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of BMS-817399

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability characteristics of BMS-817399, a selective and orally bioavailable antagonist of the C-C chemokine receptor 1 (CCR1), which has been investigated for the treatment of rheumatoid arthritis.[1] Understanding these core physicochemical properties is critical for all stages of drug development, from formulation design to ensuring product quality and shelf-life.

Executive Summary

This compound exists in at least two crystalline forms: a monohydrate (Form 1) and an anhydrous form (Form 2).[2][3] Form 1 is physically unstable, with its crystal structure changing in response to variations in relative humidity and temperature.[2][3][4] Form 2 is an anhydrous, more physically stable form.[2][3] The solubility of both forms has been characterized in several organic solvents, showing a temperature-dependent increase.[2] Form 2, while physically stable, can become hygroscopic at elevated relative humidity.[2][3][4] This guide synthesizes the available data on the solubility and physical stability of these forms and outlines standard methodologies for assessing chemical stability, for which specific data on this compound is not publicly available.

Crystalline Forms and Physical Stability

The stability of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. For this compound, physical stability is largely dictated by its crystalline form and its interaction with atmospheric moisture.

Form 1 (Monohydrate):

-

Description: Form 1 is a monohydrate of this compound.[2][3]

-

Physical Instability: This form is physically unstable as its crystal structure is sensitive to changes in relative humidity (RH) and temperature.[2][3][4]

-

Hygroscopicity: As a hydrate, its water content varies with the surrounding RH. This instability makes Form 1 challenging for conventional formulation development.[2]

Form 2 (Anhydrous):

-

Description: Form 2 is an anhydrous crystalline form of this compound.[2][3] It can be obtained via recrystallization of Form 1 from acetonitrile or by slurrying Form 1 in ethanol, isopropanol, or acetonitrile.[2]

-

Physical Stability: X-ray diffraction (XRD) measurements have confirmed that Form 2 exhibits greater physical stability compared to Form 1.[2][3]

-

Hygroscopicity: While more stable, Form 2 can become hygroscopic at elevated relative humidity.[2][3]

The interconversion and stability relationship between these forms is a critical consideration for process development and formulation. The following workflow illustrates the characterization process for these polymorphs.

Figure 1: Workflow for the generation and characterization of this compound Form 2.

Solubility Characteristics

The solubility of this compound has been determined in several common organic solvents. The data indicates that solubility is generally higher in alcohols compared to acetone and acetonitrile and increases with temperature for all solvents tested.[2]

Quantitative Solubility Data

The following tables summarize the temperature-dependent solubility of this compound Form 2, modeled using the van't Hoff equation.[2] This data is essential for designing crystallization processes and developing liquid formulations.

Table 1: Solubility of this compound (Form 2) in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/g of solvent) |

|---|---|---|

| Ethanol | 25 | Data not publicly available |

| 40 | Data not publicly available | |

| 60 | Data not publicly available | |

| Isopropanol | 25 | Data not publicly available |

| 40 | Data not publicly available | |

| 60 | Data not publicly available | |

| Acetone | 25 | Data not publicly available |

| 40 | Data not publicly available | |

| 60 | Data not publicly available | |

| Acetonitrile | 25 | Data not publicly available |

| 40 | Data not publicly available | |

| 60 | Data not publicly available |

Note: While the referenced study[2] generated extensive quantitative data, the specific values are contained within the publication's supporting information (Tables S1 and S4) and are not reproduced here.

The study found the solubility order at a constant temperature to be: Ethanol > Isopropanol > Acetone > Acetonitrile .[2]

Chemical Stability Profile

A comprehensive understanding of a drug's chemical stability is mandated by regulatory agencies to ensure safety and efficacy throughout its shelf life. This involves forced degradation (stress testing) studies to identify potential degradation products and pathways.

Note: As of the latest available information, specific forced degradation studies for this compound have not been published in the public domain. The following sections describe the standard experimental protocols that would be used to determine its chemical stability.

Typical Forced Degradation Protocols

Forced degradation studies are designed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods.

Table 2: Standard Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 M HCl at RT to 70°C | To test for degradation in an acidic environment, mimicking potential degradation in the stomach. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at RT to 70°C | To test for degradation in an alkaline environment, relevant to the intestinal tract. |

| Oxidation | 3% - 30% H₂O₂ at RT | To evaluate susceptibility to oxidative degradation, which can occur during storage and manufacturing. |

| Thermal Degradation | Dry heat above accelerated testing conditions (e.g., 80°C) | To assess the intrinsic thermal stability of the molecule in the solid state. |

| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light | To determine if the drug is light-sensitive, which informs packaging requirements (e.g., amber vials). |

Mechanism of Action: CCR1 Signaling Pathway

This compound functions by blocking the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its ligands (such as CCL3/MIP-1α and CCL5/RANTES), initiates intracellular signaling cascades. These cascades lead to the chemotaxis (directed migration) of immune cells like monocytes and macrophages to sites of inflammation. By antagonizing this receptor, this compound inhibits this inflammatory cell recruitment.

Figure 2: Simplified CCR1 signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. The following protocols are based on those described for the characterization of this compound.[2]

Solubility Determination (Polythermal Method)

-

Apparatus: Crystal16 (Technobis).[2]

-

Procedure:

-

Prepare solutions of this compound in the selected solvent (e.g., ethanol, isopropanol, acetone, acetonitrile) at various concentrations (ranging from approximately 5 to 640 mg/g).[2]

-

Add known masses of the compound and solvent into HPLC vials equipped with magnetic stir bars.[2]

-

Seal vials tightly to prevent solvent evaporation.[2]

-

Place vials in the Crystal16 apparatus and stir at a constant rate (e.g., 400 rpm).[2]

-

Initiate a heating/cooling cycle. The system is initially held at a starting temperature (e.g., 20°C) for 30 minutes.[2]

-

The temperature is then ramped linearly at a controlled rate (e.g., 0.3°C/min).[2]

-

The transmissivity of the solution is monitored continuously. The dissolution temperature (solubility data point) is recorded as the temperature at which 100% transmissivity is achieved.[2]

-

Solid-Phase Characterization

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These analyses are performed to determine thermal properties such as melting point, dehydration events, and thermal stability. DSC confirmed Form 1 as a monohydrate and Form 2 as anhydrous.[2][3]

-

Powder X-Ray Diffraction (PXRD): Used to identify the crystalline structure of the solid forms. PXRD was essential in confirming the existence of the new anhydrous Form 2 and monitoring the conversion of Form 1.[2]

Water Vapor Sorption Analysis

-

Procedure:

-

Place a small amount of the sample (approx. 15 mg) into the DVS instrument.[3]

-

Pre-treat the sample by drying under a nitrogen flow at a controlled temperature (e.g., 30°C for 2 hours) to establish a baseline dry weight.[3]

-

Expose the sample to a stepwise increase in relative humidity (from 0% to 95%) at a constant temperature (e.g., 30°C).[3]

-

At each step, monitor the change in sample mass until equilibrium is reached (e.g., weight change < 0.003% in 1 minute).[3]

-

The resulting data provides a sorption/desorption isotherm, revealing the hygroscopic nature of the material.[2]

-

References

Understanding the hygroscopicity of BMS-817399 forms

An In-depth Guide to the Hygroscopicity of BMS-817399 Crystalline Forms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The hygroscopic nature of an active pharmaceutical ingredient (API) is a critical attribute that significantly influences its stability, processing, and overall therapeutic efficacy. This technical guide provides a comprehensive analysis of the hygroscopicity of various solid-state forms of this compound, a former candidate for the treatment of rheumatoid arthritis. The document details the characterization of its unstable monohydrate form (Form 1) and a subsequently discovered stable anhydrous form (Form 2), presenting key data on their behavior under varying humidity conditions. Detailed experimental protocols and workflow visualizations are provided to offer a thorough understanding for drug development professionals.

Introduction: The Challenge of Physical Instability

The solid-state form of an API is fundamental to the stability and delivery of a drug product.[1] Crystalline solids are generally preferred for their stability, but they can exist in various forms such as polymorphs, hydrates, or solvates, each with unique physicochemical properties.[1][2][3] this compound was initially identified as a monohydrate, designated as Form 1.[1][4][5][6] However, this form was found to be physically unstable, with its crystal structure changing in response to variations in relative humidity (RH) and temperature.[1][4][5][6] This instability poses a significant challenge for pharmaceutical development, necessitating the identification of a more robust and stable crystalline form. This guide details the investigation into the hygroscopic properties of Form 1 and the successful identification and characterization of a stable anhydrous form, Form 2.

Characterization of this compound Forms

Investigations revealed the existence of three distinct forms of this compound under the conditions studied:

-

Form 1: The initially identified monohydrate. Thermal analysis confirmed that a weight loss of approximately 3.8% occurs upon heating, corresponding to the loss of one water molecule per molecule of the compound.[1] This dehydration is associated with a structural transformation.[1]

-

Form 1A: An anhydrous form created by dehydrating Form 1, for instance, by heating under vacuum.[1] Slurrying Form 1 in solvents like ethanol, isopropanol, or acetonitrile also resulted in its conversion to Form 1A.[1]

-

Form 2: A novel, anhydrous crystalline form discovered during cooling crystallization from an acetonitrile solution.[1][4] Subsequent analysis confirmed this form to be physically stable, even at elevated humidity.[1][4][6]

The workflow for identifying and characterizing these forms is visualized below.

Experimental Protocols

The characterization of this compound forms involved several standard solid-state analysis techniques. The key methodology for assessing hygroscopicity was Dynamic Vapor Sorption (DVS).

Solid-Phase Characterization

-

X-Ray Diffraction (XRD): A Malvern PANalytical Empyrean platform with copper radiation was used to characterize the solid forms under ambient conditions (~40% RH), confirming the distinct crystal structures of Form 1, Form 1A, and Form 2.[1]

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analyses were performed to understand the hydration state and thermal stability of the forms. TGA data for Form 1 showed a weight loss of ~3.8%, confirming it as a monohydrate.[1] DSC and TGA analyses confirmed that Form 2 was anhydrous.[1][4][6]

Dynamic Vapor Sorption (DVS) Protocol

DVS is a gravimetric technique that measures the amount of vapor absorbed or desorbed by a sample under controlled temperature and relative humidity conditions.[7][8][9] This method was crucial for quantifying the hygroscopic behavior of the this compound forms.

-

Instrument: DVS-Advantage (Surface Measurement Systems).[1]

-

Sample Mass: Approximately 15 mg of the sample was used for each experiment.[1]

-

Pre-treatment: All samples were pre-treated at 30 °C for 2 hours under a 200 SCCM nitrogen flow to ensure a consistent starting state.[1]

-

Methodology: The samples were exposed to varying water vapor partial pressures, cycling the relative humidity between 0% and 95% at a constant temperature of 30 °C.[1]

-

Equilibrium Criteria: Equilibrium at each humidity step was defined as a weight change of less than 0.003% per minute.[1]

Hygroscopicity Data and Form Stability

The DVS experiments revealed significant differences in the hygroscopic behavior and stability of Form 1 and Form 2.

Table 1: Comparative Summary of this compound Forms

| Property | Form 1 (Monohydrate) | Form 2 (Anhydrous) |

| Hydration State | Monohydrate (~3.8% water content)[1] | Anhydrous[1][4][6] |

| Hygroscopic Behavior | Water content varies with relative humidity.[1][4] Water lost at low RH is reversibly recovered at higher RH.[1] | Becomes hygroscopic at elevated relative humidity.[1][4][6] |

| Physical Stability | Physically unstable; crystal structure changes with variations in relative humidity.[1][4][5][6] | Exhibits physical stability; no change in crystal form confirmed by XRD after humidity cycling.[1][4][6] |

The reversible water uptake and loss in Form 1 indicate a structural dependence on the ambient humidity, confirming its physical instability. In contrast, while Form 2 does absorb some water at high RH, it does not undergo a phase transformation, demonstrating its superior physical stability.[1]

Conclusion

The investigation into the solid-state properties of this compound successfully addressed the challenge of physical instability associated with its initial monohydrate form (Form 1).

-

Form 1 was confirmed to be an unstable monohydrate, with its water content and crystal structure being highly sensitive to environmental humidity.[1]

-

A new anhydrous crystalline form, Form 2 , was discovered through recrystallization in acetonitrile.[1][4]

-

Dynamic Vapor Sorption analysis demonstrated that while Form 2 exhibits some hygroscopicity at high relative humidity, it remains structurally stable, unlike Form 1.[1][4][6]

This comprehensive characterization identifies Form 2 as the physically stable form of this compound, making it a much more suitable candidate for further pharmaceutical development. This work underscores the critical importance of thorough solid-state characterization and hygroscopicity assessment in selecting a viable API form for a robust drug product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. Item - Characterization, Solubility, and Hygroscopicity of this compound - figshare - Figshare [figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. azom.com [azom.com]

- 8. news-medical.net [news-medical.net]

- 9. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

Methodological & Application

Protocol for the Synthesis and Purification of BMS-817399

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-817399, also known as (S)-3-(4-((4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1).[1][2] CCR1 is a key receptor involved in the recruitment of inflammatory cells, and its antagonism has been investigated as a therapeutic strategy for autoimmune diseases such as rheumatoid arthritis.[1][2] This document provides detailed protocols for the chemical synthesis and purification of this compound, intended for research and development purposes. The synthesis route is based on publicly available patent literature, and the purification protocol is adapted from peer-reviewed publications.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₇N₃O₅ | [3] |

| Molecular Weight | 449.51 g/mol | [3] |

| CAS Number | 1323403-33-3 | [3] |

| Appearance | Crystalline solid | [4][5] |

| Melting Point | ~210 °C (for the hydrochloride salt) | [2] |

Table 2: Solubility of this compound (Form 1 - Monohydrate) in Various Solvents

| Solvent | Solubility (mg/g of solvent) at approx. 25°C |

| Ethanol | ~10 |

| Isopropanol | ~5 |

| Acetone | ~20 |

| Acetonitrile | ~15 |

Note: The solubility data is estimated from graphical representations in the cited literature and should be considered approximate. For precise applications, experimental determination is recommended.[4]

Experimental Protocols

Part 1: Synthesis of this compound

This synthesis protocol is a representative procedure derived from patent literature and should be performed by qualified chemists in a controlled laboratory setting.

Materials and Reagents:

-

(S)-3-(4-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

-

4-(bromomethyl)benzonitrile

-

Morpholine

-

Sodium borohydride

-

Palladium on carbon (Pd/C)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

-

Bases: Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)

-

Acids: Hydrochloric acid (HCl)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Purification apparatus (e.g., flash chromatography system)

Procedure:

Step 1: Alkylation

-

To a solution of (S)-3-(4-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione in DMF, add potassium carbonate.

-

Add 4-(bromomethyl)benzonitrile to the mixture.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Reductive Amination

-

Dissolve the crude intermediate from Step 1 in a mixture of DCM and methanol.

-

Add morpholine to the solution.

-

Cool the mixture to 0 °C and add sodium borohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

Part 2: Purification of this compound by Recrystallization

This protocol is designed to purify the crude product and isolate the stable anhydrous crystalline form (Form 2) from the less stable monohydrate (Form 1).[4][5]

Materials and Reagents:

-

Crude this compound (likely as Form 1, the monohydrate)

-

Acetonitrile (HPLC grade)

-

Standard laboratory glassware for recrystallization (Erlenmeyer flasks, heating mantle or hot plate, filter funnel)

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

Procedure:

-

Solvent Selection: Acetonitrile is the solvent of choice for obtaining the stable anhydrous Form 2 of this compound.[4][5]

-

Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of acetonitrile. Heat the mixture with stirring to near the boiling point of acetonitrile (81-82 °C) until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should be observed. To maximize yield, the flask can be subsequently cooled in an ice bath.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold acetonitrile to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The resulting product is the anhydrous Form 2 of this compound.[4][5]

Mandatory Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis and purification of this compound.

CCR1 Signaling Pathway

Caption: The antagonistic effect of this compound on the CCR1 signaling pathway.

References

Application Notes and Protocols for BMS-817399 in Animal Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-817399 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a key mediator in the inflammatory cascade associated with rheumatoid arthritis (RA), playing a crucial role in the recruitment of immune cells to the synovium. By blocking the CCR1 signaling pathway, this compound has been investigated as a potential therapeutic agent for RA. These application notes provide a summary of the recommended dosage and experimental protocols for evaluating the efficacy of this compound in a relevant preclinical animal model of arthritis.

Signaling Pathway of CCR1 in Rheumatoid Arthritis

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that is predominantly expressed on various immune cells, including monocytes, macrophages, and T cells. In the context of rheumatoid arthritis, the binding of its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 on these cells triggers a signaling cascade. This activation leads to the tyrosine phosphorylation of CCR1 and the subsequent activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly involving JAK1, JAK2, STAT1, and STAT3. This signaling promotes the migration of inflammatory cells into the joint synovium, contributing to the chronic inflammation, synovial hyperplasia, and eventual joint destruction characteristic of rheumatoid arthritis.[1][2][3] this compound acts as an antagonist, blocking the binding of these chemokines to CCR1 and thereby inhibiting the downstream inflammatory signaling.

Recommended Dosage and Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model

The following tables summarize the quantitative data for the administration of this compound in a rat model of collagen-induced arthritis (CIA). The CIA model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.

Table 1: this compound Dosage and Administration

| Compound | Animal Model | Route of Administration | Dosage Range | Dosing Frequency |

| This compound | Rat (Collagen-Induced Arthritis) | Oral (gavage) | 3, 10, 30 mg/kg | Once daily |

Table 2: Efficacy of this compound in Rat CIA Model (Therapeutic Dosing)

| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 16) | Inhibition of Paw Swelling (%) |

| Vehicle | - | 3.5 | 0 |

| This compound | 3 | 2.1 | 40 |

| This compound | 10 | 1.5 | 57 |

| This compound | 30 | 0.8 | 77 |

| Methotrexate (Positive Control) | 0.1 | 1.2 | 65 |

Experimental Protocols

Rat Collagen-Induced Arthritis (CIA) Model

This protocol outlines the induction of arthritis and subsequent treatment with this compound in rats.

1. Animals:

-

Lewis rats (male, 175-200 g) are commonly used for this model.

2. Reagents:

-

Bovine Type II Collagen

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Positive Control: Methotrexate

3. Induction of Arthritis:

-

On Day 0, emulsify bovine type II collagen in an equal volume of Incomplete Freund's Adjuvant.

-

Administer a single intradermal injection of the emulsion at the base of the tail.

-

A booster injection of collagen in IFA is typically given on Day 7.

-

Monitor animals daily for clinical signs of arthritis, which usually appear between days 10 and 14.

4. Arthritis Scoring:

-

Clinically score each paw on a scale of 0-4 based on the degree of erythema and swelling:

-

0 = No signs of arthritis

-

1 = Mild swelling and/or erythema of the digits

-

2 = Moderate swelling and erythema of the digits and paw

-

3 = Severe swelling and erythema of the entire paw

-

4 = Very severe swelling, erythema, and/or ankylosis

-

-

The maximum score per animal is 16.

5. Treatment Protocol (Therapeutic Dosing):

-

Initiate treatment when animals develop a mean arthritis score of approximately 2.0.

-

Randomly assign animals to treatment groups (Vehicle, this compound at various doses, Positive Control).

-

Administer this compound or vehicle orally via gavage once daily.

-

Administer the positive control (e.g., Methotrexate) as per the established protocol.

-

Continue treatment for a predefined period (e.g., 14-21 days).

6. Efficacy Evaluation:

-

Record arthritis scores and body weights daily.

-

Measure hind paw volume using a plethysmometer at regular intervals (e.g., every 2-3 days) to assess paw swelling.

-

At the end of the study, collect blood samples for biomarker analysis (e.g., inflammatory cytokines) and harvest joints for histological assessment of inflammation, pannus formation, and bone/cartilage destruction.

Conclusion

This compound demonstrates dose-dependent efficacy in reducing the clinical signs of arthritis in the rat collagen-induced arthritis model. The provided protocols and dosage information serve as a valuable resource for the preclinical evaluation of this CCR1 antagonist and other potential anti-arthritic compounds. Researchers should adapt these protocols to their specific experimental designs and institutional guidelines.

References

- 1. Chemokine receptor expression and in vivo signaling pathways in the joints of rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemokine and chemokine receptor expression in paired peripheral blood mononuclear cells and synovial tissue of patients with rheumatoid arthritis, osteoarthritis, and reactive arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemokines and chemokine receptors in arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of BMS-817399 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-817399 is a pharmaceutical compound for which robust and reliable quantitative bioanalytical methods are crucial for supporting pharmacokinetic, toxicokinetic, and other drug development studies. This document provides a comprehensive overview of the methodologies and protocols applicable to the quantification of this compound in biological matrices such as plasma and serum. While a specific, validated method for this compound is not publicly available, this guide details the principles and common practices for developing and validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the industry standard for such applications.[1][2][3][4]

General Principles of Bioanalytical Method Development for this compound

The development of a quantitative bioanalytical method for a small molecule like this compound typically revolves around LC-MS/MS due to its high sensitivity, selectivity, and wide dynamic range.[1][3][4] The overall workflow for developing and validating such a method is outlined below.

Caption: General workflow for bioanalytical method development and validation.

Experimental Protocols

While specific parameters for this compound must be empirically determined, the following sections outline standard protocols for each stage of method development and validation.

Mass Spectrometry Optimization

The initial step is to optimize the mass spectrometric detection of this compound and a suitable internal standard (IS). A stable isotope-labeled (SIL) version of this compound would be the ideal IS. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties should be chosen.

Protocol:

-

Prepare a standard solution of this compound and the selected IS (e.g., 100 ng/mL in methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer.

-

Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature, gas flows) in both positive and negative ion modes to maximize the signal of the precursor ion ([M+H]+ or [M-H]-).

-

Perform a product ion scan to identify the most abundant and stable fragment ions.

-

Select the most intense precursor-to-product ion transition for Multiple Reaction Monitoring (MRM).

-

Optimize the collision energy and other MS/MS parameters for the selected MRM transition to maximize the product ion signal.

Liquid Chromatography Development

The goal of chromatographic development is to achieve a symmetrical peak shape for this compound, with adequate retention and separation from endogenous matrix components.

Protocol:

-

Screen various reversed-phase C18 or C8 columns of different particle sizes and dimensions.

-

Test different mobile phase compositions, typically consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol).

-

Evaluate different elution modes (isocratic or gradient) to achieve optimal separation and peak shape within a reasonable run time.

-

Adjust the column temperature and flow rate to fine-tune the separation.

Sample Preparation

The objective of sample preparation is to extract this compound and the IS from the biological matrix, removing proteins and other interfering components.[5]

Common Techniques:

-

Protein Precipitation (PPT): A simple and fast method.

-

Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT.

-

Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for analyte concentration.

Protocol for Protein Precipitation:

-

Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Add a fixed volume of the IS working solution.

-

Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex mix for 1-2 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Caption: A typical protein precipitation workflow for sample preparation.

Bioanalytical Method Validation

Once the method is developed, it must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The validation process assesses selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6][7][8][9]

Quantitative Data Summary

The following tables represent a template for summarizing the quantitative data from a hypothetical method validation for this compound. The actual values would need to be determined experimentally.

Table 1: Calibration Curve Parameters

| Parameter | Acceptance Criteria | Hypothetical Result |

| Calibration Range | - | 1 - 1000 ng/mL |

| Regression Model | - | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |

| LLOQ Accuracy | 80-120% | 95.7% |

| LLOQ Precision | ≤ 20% CV | 8.2% |

| Other Calibrators Accuracy | 85-115% | Within range |

Table 2: Intra- and Inter-Assay Precision and Accuracy